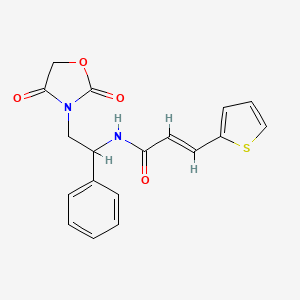

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-16(9-8-14-7-4-10-25-14)19-15(13-5-2-1-3-6-13)11-20-17(22)12-24-18(20)23/h1-10,15H,11-12H2,(H,19,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYOLOGDSDFGHB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino acid derivative.

Attachment of the phenylethyl group: This step may involve a nucleophilic substitution reaction where the oxazolidinone intermediate reacts with a phenylethyl halide.

Formation of the acrylamide moiety: This can be done by reacting the intermediate with thiophene-2-carboxaldehyde followed by an amide coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the oxazolidinone ring can be reduced to alcohols.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In the realm of chemistry, (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide serves as a building block for synthesizing more complex molecules. Its structure facilitates various chemical reactions, allowing chemists to create derivatives with tailored properties.

Biology

Biologically, compounds featuring oxazolidinone rings are known for their antibacterial properties. This compound's potential as an antibacterial agent is being explored due to its ability to interact with bacterial enzymes and inhibit their function. The acrylamide moiety may further enhance its biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest interactions with various biological targets, which could lead to applications in treating bacterial infections or other diseases. Preliminary studies indicate that derivatives of similar compounds exhibit significant cytotoxicity against cancer cell lines, indicating potential anticancer properties.

Industry

From an industrial perspective, this compound may be utilized in the development of new materials or as a precursor for synthesizing polymers with specific characteristics. Its unique chemical properties can be leveraged to create materials with enhanced performance in various applications.

Case Study 1: Antibacterial Activity

Research has shown that compounds similar to this compound exhibit notable antibacterial activity against Gram-positive bacteria. A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study 2: Anticancer Potential

A study by Romagnoli et al. investigated related compounds and found that they exhibited significant cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM . This suggests that the structural characteristics of these compounds significantly enhance their biological activity.

Case Study 3: Material Science Applications

In materials science, the incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties of the resulting materials . This application highlights the compound's versatility beyond biological contexts.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, compounds with oxazolidinone rings inhibit bacterial protein synthesis by binding to the bacterial ribosome. The acrylamide moiety may interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Key Observations :

- Bioactivity: DM497 exhibits antinociception via α7 nicotinic acetylcholine receptor (nAChR) modulation, while 26a targets bacterial sortase A .

- Synthetic Complexity: Compounds with bulkier substituents (e.g., tetrahydroquinolin in 14f) show moderate yields (69%), suggesting steric challenges .

Heterocyclic Analogues with Dioxooxazolidin/Thiazolidinone Rings

Key Observations :

- Thermal Stability: Thiazolidinone derivatives exhibit higher melting points (147–207°C) due to hydrogen-bonding networks .

- Electron-Withdrawing Groups: Nitrofuryl (12) and chlorobenzylidene (9) substituents enhance antimicrobial potency compared to non-halogenated analogues .

Pharmacological Activity Comparison

Key Gap : The target compound’s biological profile remains uncharacterized. Priorities include assays for antimicrobial, anti-inflammatory, or anticancer activity, leveraging structural insights from analogues.

Biological Activity

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound belonging to the acrylamide class, characterized by a complex structure that includes an oxazolidinone ring, a phenylethyl group, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is , and its IUPAC name is (E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylprop-2-enamide. The structural complexity allows for various interactions with biological targets, which may lead to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O4S |

| IUPAC Name | (E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylprop-2-enamide |

| CAS Number | 2035007-70-4 |

The biological activity of this compound is primarily attributed to its structural components. Compounds with oxazolidinone rings are known for their antibacterial properties, as they can inhibit bacterial protein synthesis by binding to the ribosome. The acrylamide moiety may interact with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of their functions.

Antibacterial Properties

Research has shown that oxazolidinone derivatives possess significant antibacterial activity against various strains of bacteria. For instance, studies indicate that compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Recent studies have explored the anticancer potential of acrylamide derivatives. Preliminary data suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, it has been reported to induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various oxazolidinone derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. This suggests a promising profile for further development as an antibacterial agent.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS), indicating its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide, and how can intermediates be optimized for yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with preparation of heterocyclic intermediates (e.g., oxazolidinone and thiophene derivatives). For example:

- Step 1: Synthesis of 2,4-dioxooxazolidine via cyclization of β-hydroxyethyl carbamate derivatives under acidic conditions.

- Step 2: Functionalization of the thiophene ring via Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

- Coupling: React the oxazolidinone intermediate with acryloyl chloride derivatives under basic conditions (e.g., triethylamine in DMF) .

- Optimization: Use continuous flow reactors to enhance reaction efficiency and purity. Monitor intermediates via HPLC and adjust stoichiometry to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Confirm regiochemistry of the acrylamide group and substitution patterns on thiophene/oxazolidinone rings. For example, the (E)-configuration of the acrylamide double bond is confirmed by coupling constants (J = 15–16 Hz) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for oxazolidinone) and amide bonds (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to rule out impurities .

Q. What are the common chemical reactions involving this compound’s functional groups?

- Methodological Answer:

- Oxidation: Thiophene rings can be oxidized to sulfoxides using m-CPBA, altering electronic properties for structure-activity studies .

- Reduction: Acrylamide groups may be reduced to amines (e.g., using LiAlH4) to probe bioactivity changes .

- Electrophilic Substitution: Thiophene undergoes halogenation (e.g., Br₂ in CHCl₃) for derivatization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Compare binding affinities of oxidized vs. reduced derivatives to explain divergent results .

- MD Simulations: Analyze conformational stability of the acrylamide moiety in solvent environments to correlate with experimental IC₅₀ variability .

- QSAR Modeling: Train models on analogs (e.g., pyrazole-thiophene derivatives) to predict bioactivity and prioritize synthetic targets .

Q. What strategies address low yields in the final coupling step of the synthesis?

- Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling if steric hindrance occurs at the ethyl-phenylethyl junction .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions.

- Temperature Control: Lower reaction temperatures (0–5°C) to stabilize reactive intermediates, as excessive heat degrades oxazolidinone rings .

Q. How do structural modifications (e.g., replacing thiophene with furan) impact biological activity?

- Methodological Answer:

- Comparative SAR Study: Synthesize analogs with furan, pyrrole, or phenyl substituents. Test against enzyme targets (e.g., kinase inhibition assays).

- Data Analysis: Furan analogs may show reduced activity due to weaker π-π stacking vs. thiophene’s electron-rich aromatic system .

- Crystallography: Resolve co-crystal structures with target proteins to visualize binding pocket interactions (e.g., hydrogen bonding with oxazolidinone carbonyl) .

Q. What experimental designs mitigate batch-to-batch variability in bioactivity assays?

- Methodological Answer:

- Standardized Protocols: Use robotic liquid handlers for consistent compound dilution and plate preparation.

- Positive Controls: Include reference inhibitors (e.g., celecoxib for COX-2 assays) to normalize inter-assay variability .

- Statistical Design: Apply factorial DOE (Design of Experiments) to identify critical variables (e.g., serum concentration, incubation time) affecting IC₅₀ reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s anti-inflammatory vs. cytotoxic effects?

- Methodological Answer:

- Dose-Response Analysis: Perform MTT assays across a wide concentration range (nM–μM) to distinguish cytostatic (low dose) vs. cytotoxic (high dose) effects .

- Pathway Profiling: Use RNA-seq to compare gene expression profiles at different doses. Overlap in NF-κB and apoptosis pathways may explain dual activity .

- Metabolomics: Track ATP/NADPH levels to differentiate anti-inflammatory (metabolic suppression) vs. pro-apoptotic mechanisms .

Tables for Key Comparisons

Table 1: Bioactivity of Structural Analogs

| Analog Structure | Target Enzyme | IC₅₀ (μM) | Key Interaction | Reference |

|---|---|---|---|---|

| Thiophene-acrylamide | COX-2 | 0.45 | H-bond with Arg120 | |

| Furan-acrylamide | COX-2 | 1.82 | Weak π-stacking | |

| Oxazolidinone derivative | HDAC6 | 0.12 | Zn²⁺ chelation |

Table 2: Optimization of Coupling Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 62 | 92 |

| PdCl₂(PPh₃) | Toluene | 60 | 78 | 98 |

| NiCl₂ | THF | RT | 45 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.